REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([OH:8])=O)=[CH:4][N:3]=1.C([N:13]([CH2:16][CH3:17])CC)C.[CH3:18]S(Cl)(=O)=O.[CH2:23]1COC[CH2:24]1>>[CH3:18][C:16]([NH:13][C:6](=[O:8])[C:5]1[CH:9]=[CH:10][C:2]([Cl:1])=[N:3][CH:4]=1)([CH3:17])[C:23]#[CH:24]
|
Name
|
three
|
Quantity
|
500 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
15 g
|
Type
|
reactant
|
Smiles
|
ClC1=NC=C(C(=O)O)C=C1
|
Name
|
|
Quantity
|
150 mL
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
9.8 g
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
11.4 g
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)Cl
|
Name
|
1,1-Dimethylpropargyl amine
|
Quantity
|
11.9 g
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-20 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at about -20° C. for one hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
a thermometer, addition funnel, a gas inlet and a cooling bath
|
Type
|
TEMPERATURE
|
Details
|
while maintaining the reaction mixture at -10° to -20° C
|
Type
|
CUSTOM
|
Details
|
the reaction mixture below -10° C.
|
Type
|
STIRRING
|
Details
|
was stirred at this temperature for 1 hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
Recrystallization of the crude product
|
Type
|
ADDITION
|
Details
|
from a mixture of hexane and methylene chloride (95:5)
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
CC(C#C)(C)NC(C1=CN=C(C=C1)Cl)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 19 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |